molecular formula C10H12BNO3 B1350193 [4-(cyclopropylcarbamoyl)phenyl]boronic Acid CAS No. 515140-26-8

[4-(cyclopropylcarbamoyl)phenyl]boronic Acid

Cat. No. B1350193
M. Wt: 205.02 g/mol
InChI Key: WCRPDYXXIVYAAJ-UHFFFAOYSA-N
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Description

“[4-(cyclopropylcarbamoyl)phenyl]boronic Acid” is a chemical compound with the molecular formula C10H12BNO3 . It is used as a reagent in various reactions .


Molecular Structure Analysis

The molecular structure of “[4-(cyclopropylcarbamoyl)phenyl]boronic Acid” consists of a phenyl ring attached to a boronic acid group and a cyclopropylcarbamoyl group . The molecular weight of the compound is 205.02 .


Chemical Reactions Analysis

“[4-(cyclopropylcarbamoyl)phenyl]boronic Acid” can participate in various chemical reactions. Similar compounds have been used in Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

“[4-(cyclopropylcarbamoyl)phenyl]boronic Acid” is a white to off-white solid . It has a density of 1.3±0.1 g/cm3, and its molar refractivity is 53.5±0.4 cm3 . The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Optical Modulation and Saccharide Recognition

[4-(Cyclopropylcarbamoyl)phenyl]boronic acid and related phenyl boronic acids play a significant role in optical applications. A study by (Mu et al., 2012) reveals their use in optical modulation and saccharide recognition. Phenyl boronic acids, when conjugated to polyethylene glycol, enable the aqueous dispersion of single-walled carbon nanotubes and quenching of near-infrared fluorescence in response to saccharide binding. This property is essential for applications in optical sensors and biomedical imaging.

Relay Fluorescence Probe Development

Phenyl boronic acids, such as [4-(cyclopropylcarbamoyl)phenyl]boronic acid, are utilized in the development of relay fluorescence probes. (Selvaraj et al., 2019) investigated a boronic acid derivative for sequential "on-off-on" relay fluorescence recognition of Fe3+ and F- ions, highlighting its potential in detecting and imaging ions in living cells.

Antiviral Therapeutics

Phenylboronic-acid-modified nanoparticles have potential as antiviral therapeutics. Research by (Khanal et al., 2013) demonstrates the use of para-substituted phenyl boronic acid moieties on nanoparticles to inhibit viral entry, particularly against Hepatitis C virus, illustrating its potential in antiviral drug development.

Structural Studies and Multifunctional Applications

Phenyl boronic acids, including [4-(cyclopropylcarbamoyl)phenyl]boronic acid, are studied for their structural properties and multifunctional applications. (Zhang et al., 2017) synthesized derivatives with aminophosphonic acid groups, expanding their applications in medicine, agriculture, and industrial chemistry.

Glycoprotein Enrichment in Biomedical Sciences

Phenyl boronic acids are used in the enrichment of glycoproteins, crucial in biomarker research and biomedical sciences. A study by (Xihao Zhang et al., 2014) details the synthesis of boronic acid ligand-modified magneticnanoparticles for glycoprotein enrichment, indicating its importance in drug delivery and biosensing applications.

Boronic Acid Catalysis

Boronic acids, including [4-(cyclopropylcarbamoyl)phenyl]boronic acid, have applications in catalysis. (Hall, 2019) discusses how boronic acids can catalyze various organic reactions by forming reversible covalent bonds with hydroxy groups. This catalytic property is exploited in electrophilic and nucleophilic activation in organic reactions, indicating their significance in synthetic chemistry.

Biomedical Applications

Boronic acid polymers, derived from compounds like [4-(cyclopropylcarbamoyl)phenyl]boronic acid, are valuable in biomedical applications. (Cambre & Sumerlin, 2011) highlight their use in the treatment of HIV, obesity, diabetes, and cancer, demonstrating their potential in therapeutic applications.

Synthesis of Modified DNA for Saccharide Detection

Boronic acids are employed in the synthesis of modified DNA for saccharide detection. (Steinmeyer & Wagenknecht, 2018) explored the ligation chemistry of phenylboronic acid with oligonucleotides, suggesting their use in developing fluorescent DNA aptamers for saccharide detection.

Structural Analysis of Phenyl Boronic Acid-Diol Condensations

Phenyl boronic acids are crucial in medical diagnostics and biochemistry due to their ability to bind with carbohydrates. (Valenzuela et al., 2022) used 11B NMR spectroscopy for structural analysis of phenyl boronic acid-diol condensations, providing insights into their binding mechanisms and applications in diagnostics.

Safety And Hazards

“[4-(cyclopropylcarbamoyl)phenyl]boronic Acid” is classified under GHS07 for safety. It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338 .

properties

IUPAC Name

[4-(cyclopropylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3/c13-10(12-9-5-6-9)7-1-3-8(4-2-7)11(14)15/h1-4,9,14-15H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRPDYXXIVYAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC2CC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378406
Record name [4-(Cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Cyclopropylcarbamoyl)phenyl)boronic acid

CAS RN

515140-26-8
Record name [4-(Cyclopropylcarbamoyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Cyclopropylcarbamoyl)benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A El Akkaoui, J Koubachi, G Guillaumet… - …, 2021 - Wiley Online Library
This review surveys the recent developments in organometallic‐chemistry‐based methods for the preparation of imidazo[1,2‐b]pyridazines by cyclization as well as their …
K Kusakabe, N Ide, Y Daigo, T Itoh… - Journal of medicinal …, 2015 - ACS Publications
Monopolar spindle 1 (Mps1) is an attractive oncology target due to its high expression level in cancer cells as well as the correlation of its expression levels with histological grades of …
Number of citations: 70 pubs.acs.org

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